N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole core, a diphenyl moiety, and a pyridinylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed in the context of their inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may have a similar effect, potentially leading to the inhibition of Mycobacterium tuberculosis growth.
Biochemical Analysis
Biochemical Properties
The benzothiazole ring in N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is known to interact with various enzymes and proteins .
Cellular Effects
This compound has been found to have significant effects on various types of cells . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 4,5-dimethylbenzo[d]thiazole-2-amine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridinylmethyl group can yield a pyridinylmethylamine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Pyridinylmethylamine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: The compound's interaction with biological targets such as enzymes and receptors is of interest for drug development.
Material Science: Its unique structural properties make it useful in the design of new materials with specific electronic or optical characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide: Similar structure but without the methyl groups on the benzothiazole ring.
N-(4-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with only one methyl group on the benzothiazole ring.
Uniqueness: The presence of two methyl groups on the benzothiazole ring in N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide provides unique steric and electronic properties that can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-20-15-16-25-27(21(20)2)31-29(34-25)32(19-22-10-9-17-30-18-22)28(33)26(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,26H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPYQDMCQAZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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